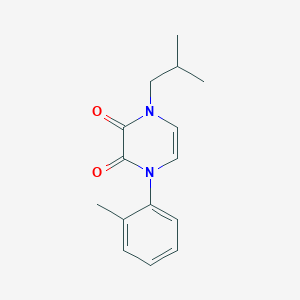
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This compound, in particular, features an isobutyl group and an o-tolyl group attached to the pyrazine ring, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the condensation of an isobutyl-substituted hydrazine with an o-tolyl-substituted diketone. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions may yield dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce dihydropyrazine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals, dyes, or materials.
作用機序
The mechanism by which 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-isobutyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-isobutyl-4-(m-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.
1-isobutyl-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific positioning of the isobutyl and o-tolyl groups on the pyrazine ring. This unique arrangement may result in distinct chemical and physical properties compared to its analogs.
特性
IUPAC Name |
1-(2-methylphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)10-16-8-9-17(15(19)14(16)18)13-7-5-4-6-12(13)3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHQAPZFEFHTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














